1,2-Dimethylcyclopropane-1,2-dicarboxylic acid
Overview
Description
1,2-Dimethylcyclopropane-1,2-dicarboxylic acid is an organic compound with the molecular formula C7H10O4. It is a derivative of cyclopropane, featuring two carboxylic acid groups and two methyl groups attached to the cyclopropane ring. This compound is known for its unique structural properties and is used in various chemical syntheses and industrial applications .
Preparation Methods
1,2-Dimethylcyclopropane-1,2-dicarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethylcyclopropane-1,2-diol with bromoacetic acid ester to form 3,3-dimethylcyclopropane-1,2-dimethyl ester. This intermediate is then subjected to epoxidation under basic conditions using potassium tert-butoxide, resulting in the formation of this compound .
Chemical Reactions Analysis
1,2-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,2-Dimethylcyclopropane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s substrate. This inhibition can affect various biochemical pathways and processes .
Comparison with Similar Compounds
1,2-Dimethylcyclopropane-1,2-dicarboxylic acid can be compared with other similar compounds such as:
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid: This compound has a similar structure but differs in the position of the methyl groups.
1,2-Cyclopropanedicarboxylic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.
Trans-1,2-Dimethylcyclopropane-1,2-dicarboxylic acid: The trans isomer has different spatial arrangement of the methyl groups, leading to distinct stereochemical properties
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,2-dimethylcyclopropane-1,2-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBKGBQKBVOZRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20990176 | |
Record name | 1,2-Dimethylcyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-50-3 | |
Record name | NSC167995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethylcyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20990176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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